molecular formula C10H17NO5 B12980018 3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate

3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate

Cat. No.: B12980018
M. Wt: 231.25 g/mol
InChI Key: VSFKPEZKTBTTHX-UHFFFAOYSA-N
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Description

3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate is a chemical compound that features a tetrahydropyran ring fused with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)azetidine typically involves the reaction of tetrahydropyran derivatives with azetidine precursors. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent. The reaction is carried out under an inert atmosphere, such as argon, at low temperatures (0°C) to ensure controlled reduction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-2H-pyran-4-yl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: LiAlH4 in THF at 0°C under an inert atmosphere.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. For instance, it has been studied for its potential to inhibit ataxia telangiectasia mutated (ATM) kinase, which plays a role in DNA damage response .

Comparison with Similar Compounds

Similar Compounds

    3-(Tetrahydro-2H-thiopyran-4-yl)azetidine: Similar structure but with a sulfur atom in the ring.

    3-(Tetrahydro-2H-pyran-4-yl)azetidine-1-carboxylate: Contains an additional carboxylate group.

Uniqueness

3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate is unique due to its specific combination of the tetrahydropyran and azetidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

oxalic acid;3-(oxan-4-yl)azetidine

InChI

InChI=1S/C8H15NO.C2H2O4/c1-3-10-4-2-7(1)8-5-9-6-8;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6)

InChI Key

VSFKPEZKTBTTHX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2CNC2.C(=O)(C(=O)O)O

Origin of Product

United States

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